![molecular formula C16H16ClN3OS B4021728 N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4021728.png)
N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride
Description
This compound belongs to a class of substituted tricyclic compounds, specifically the thieno[2,3-d]pyrimidines, known for their significant antimicrobial activities against various bacteria and fungi (Mittal, Sarode, & Vidyasagar, 2011).
Synthesis Analysis
Synthesis of related compounds involves multi-step processes including reactions like base-catalyzed reactions of secondary amines with carbodiimides, which are derived from aza-Wittig reactions of iminophosphoranes with aromatic isocyanates (Liu, Zhong, & Ding, 2008). Microwave-accelerated synthesis has also been employed for related compounds (Loidreau et al., 2013).
Molecular Structure Analysis
The molecular structure is characterized using spectral and microanalytical data. Crystal structure studies of related compounds indicate interactions like hydrogen bonding and stacking interactions that influence the molecular geometry and conformation (Jiu-fu et al., 2015).
Chemical Reactions and Properties
These compounds typically exhibit reactivity towards various nucleophilic and electrophilic agents, leading to the formation of a variety of derivatives. The presence of functional groups like methoxyphenyl impacts the chemical reactivity significantly (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
The physical properties of these compounds, such as their crystal structure and solubility, are often determined using X-ray diffraction and various spectroscopic methods. Crystallographic data provide insights into the compound's stability and solid-state characteristics (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability, and interactions with various substrates or reagents, are crucial for understanding the compound's potential applications. These properties are often elucidated through experimental and theoretical studies, including density functional theory (DFT) and reactivity assays (Lu et al., 2012).
properties
IUPAC Name |
N-(3-methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS.ClH/c1-20-11-5-2-4-10(8-11)19-15-14-12-6-3-7-13(12)21-16(14)18-9-17-15;/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,18,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXHNNGBFYPGAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C4=C(CCC4)SC3=NC=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine;hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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